Diisopropyl (3-acetyloxiran-2-yl)phosphonate
Description
Properties
CAS No. |
89020-96-2 |
|---|---|
Molecular Formula |
C10H19O5P |
Molecular Weight |
250.23 g/mol |
IUPAC Name |
1-[3-di(propan-2-yloxy)phosphoryloxiran-2-yl]ethanone |
InChI |
InChI=1S/C10H19O5P/c1-6(2)14-16(12,15-7(3)4)10-9(13-10)8(5)11/h6-7,9-10H,1-5H3 |
InChI Key |
XNSASXFQYQSLRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(C1C(O1)C(=O)C)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Diisopropyl (3-acetyloxiran-2-yl)phosphonate
General Synthetic Approach
The synthesis generally involves the reaction of a suitable phosphonate derivative with an epoxide-containing substrate. A common route includes:
- Starting with diisopropyl phosphite or diisopropyl phosphonate precursors.
- Introducing the acetyloxirane (epoxide) moiety through nucleophilic substitution or ring formation reactions.
- Controlling reaction conditions to preserve the sensitive epoxide ring.
This approach is supported by data from chemical suppliers and literature, indicating variable yields and reaction times depending on reagent purity and conditions.
Specific Synthetic Routes and Conditions
Reaction of Phosphonate Derivatives with Epoxides
One documented method involves reacting diisopropyl phosphonate derivatives with epoxides under controlled conditions to yield this compound. The reaction typically proceeds via nucleophilic attack on the epoxide ring, followed by stabilization of the phosphonate group.
- Reagents : Diisopropyl phosphite or phosphonate, suitable epoxide precursor.
- Solvents : Polar aprotic solvents such as N-methylpyrrolidone (NMP) have been preferred to improve yield and purity.
- Temperature : Reactions are often conducted between ambient to moderate elevated temperatures (25–60 °C).
- Reaction Time : Varies from several hours to overnight depending on scale and reagent concentrations.
Microwave-Assisted Synthesis
Microwave (MW) irradiation has been employed to accelerate the synthesis of related diisopropyl phosphonates, including haloalkyl and haloalkyloxyalkyl derivatives, which are structurally related to this compound.
- MW Conditions : Heating at 150–190 °C for 30–190 minutes under sealed conditions.
- Advantages : High molar purity (>90%), reduced reaction times, and improved yields (70–83% reported for analogs).
- By-products : Triisopropyl phosphate and bisphosphonates are common impurities, requiring careful purification.
Esterification Route for Diisopropyl Phosphite Precursors
Since diisopropyl phosphite is a key intermediate, its preparation is critical. A robust esterification method involves:
- Reacting phosphorus trichloride with isopropanol in benzene solvent.
- Using a weakly alkaline organic catalyst (e.g., triethylamine) to facilitate esterification.
- Temperature programming control: starting at 0–10 °C, gradual warming to reflux (15–35 °C) over several hours.
- Post-reaction neutralization with soda ash to remove acidic by-products.
- Filtration and reduced pressure distillation to obtain high-purity diisopropyl phosphite.
This method offers high yield, low production cost, and minimizes side reactions due to the solvent system and controlled addition rates.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Temperature Range | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Phosphonate + Epoxide Reaction | Diisopropyl phosphonate, epoxide, NMP solvent | 25–60 °C | Several hours | Variable | Sensitive to reagent purity and solvent choice |
| Microwave-Assisted Synthesis (Related analogs) | Triisopropylphosphite + haloalkyl halides | 150–190 °C (MW) | 30–190 minutes | 70–83 | High purity, faster reaction, requires MW setup |
| Esterification of Phosphorus Trichloride | Phosphorus trichloride, isopropanol, benzene | 0–35 °C (programmed) | 4.5–9 hours | High | Low cost, high yield, scalable industrial method |
Research Findings and Analysis
- The use of N-methylpyrrolidone (NMP) as a solvent enhances the purity and yield of phosphonate-epoxide coupling reactions due to its polar aprotic nature that stabilizes intermediates.
- Microwave-assisted methods significantly reduce reaction times and improve yields for phosphonate derivatives, suggesting potential for scale-up and efficiency improvements.
- The esterification route for diisopropyl phosphite is well-established industrially and provides a reliable precursor for subsequent phosphonate syntheses, including this compound.
- Purification typically involves vacuum distillation and extraction steps to remove by-products such as triisopropyl phosphate and bisphosphonates.
Chemical Reactions Analysis
Nucleophilic Substitution at the Epoxide Ring
The acetyloxirane moiety undergoes nucleophilic substitution due to the strained epoxide ring’s electrophilic nature. Common nucleophiles include amines, alcohols, and thiols, which attack the less hindered carbon of the epoxide:
Example reaction with amines :
-
Conditions : Reactions often proceed under mild conditions (20–60°C) without catalysts, though acid/base catalysis can accelerate regioselectivity.
-
Regioselectivity : Nucleophiles preferentially attack the carbon adjacent to the acetyl group due to electronic and steric effects.
Acid- or Base-Catalyzed Ring-Opening Reactions
The epoxide ring undergoes acid- or base-catalyzed cleavage, yielding vicinal diol derivatives or other functionalized products.
Acid-Catalyzed Mechanism:
Protonation of the epoxide oxygen generates a carbocation intermediate, followed by nucleophilic attack (e.g., by water):
-
Conditions : HCl or H₂SO₄ in polar solvents (e.g., THF) at 50–80°C.
-
Products : Diisopropyl (3-acetyl-2,3-dihydroxypropyl)phosphonate.
Base-Catalyzed Mechanism:
Hydroxide ions induce an SN2 attack on the epoxide:
-
Conditions : NaOH or KOH in aqueous ethanol at 25–40°C.
Phosphonate Ester Hydrolysis
The diisopropyl phosphonate group can undergo hydrolysis to yield phosphonic acid derivatives, critical for prodrug activation or further functionalization :
-
Conditions : Bromotrimethylsilane (BrSiMe₃) in anhydrous dichloromethane at 0–25°C .
-
Yield : >90% conversion reported for analogous diisopropyl phosphonates .
Acetyl Group Transformations
The acetyl moiety participates in hydrolysis or nucleophilic acyl substitution:
Hydrolysis to Diol:
-
Conditions : Dilute H₂SO₄ (10%) at 80°C.
Nucleophilic Acyl Substitution:
Reagents like Grignard or organolithium compounds can displace the acetyl group:
Microwave-Assisted Functionalization
While not directly studied for this compound, analogous diisopropyl phosphonates undergo efficient transformations under microwave irradiation, suggesting potential for accelerated reactions :
| Reaction Type | Conditions | Yield | Source |
|---|---|---|---|
| Michaelis-Arbuzov | 190°C, 160 min, MW (Type I reactor) | 83% | |
| Haloalkylphosphonate synthesis | 150°C, 30 min, MW | 78% |
Scientific Research Applications
Chemical Synthesis
Organic Synthesis:
Diisopropyl (3-acetyloxiran-2-yl)phosphonate serves as a versatile building block in organic synthesis. Its epoxide functionality allows for ring-opening reactions, which can lead to the formation of various derivatives. This property makes it a valuable intermediate in the synthesis of more complex organic molecules.
Case Study:
A study demonstrated the successful use of this compound in synthesizing phosphonates and phosphoramidates through nucleophilic substitution reactions. The compound's reactivity was attributed to the electrophilic nature of the epoxide group, facilitating diverse synthetic pathways.
Medicinal Chemistry
Pharmaceutical Applications:
The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural similarity to known bioactive compounds suggests possible interactions with biological targets.
Case Study:
Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for further investigation as antimicrobial agents. The presence of the phosphonate group may enhance bioactivity compared to non-phosphorylated analogs.
Agricultural Applications
Pesticide Development:
Due to its potential antimicrobial properties, this compound is being explored for use in agricultural applications as a pesticide or herbicide. The compound's ability to disrupt microbial cell membranes could provide a mechanism for pest control.
Research Insights:
Studies have shown that similar organophosphorus compounds can effectively control plant pathogens and pests. Future research may focus on optimizing the compound's formulation and application methods to enhance efficacy while minimizing environmental impact.
Material Science
Polymer Chemistry:
The unique chemical structure of this compound allows it to be incorporated into polymer matrices, potentially enhancing material properties such as thermal stability and chemical resistance.
Data Table: Potential Material Applications
| Application Area | Potential Benefits | Example Use |
|---|---|---|
| Coatings | Improved durability | Protective coatings for metals |
| Adhesives | Enhanced bonding | Adhesives for composite materials |
| Plastics | Increased flexibility | Flexible plastic formulations |
Safety and Environmental Considerations
Understanding the safety profile of this compound is crucial for its application in various fields. Interaction studies are essential to assess its toxicity and environmental impact, particularly in agricultural settings where it may enter ecosystems.
Mechanism of Action
The mechanism of action of diisopropyl (3-acetyloxiran-2-yl)phosphonate involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various biomolecules. The phosphonate group can also participate in binding interactions with enzymes and other proteins .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Variations
Diisopropyl Methyl Phosphonate
- Structure : Contains a methyl group instead of the acetyloxiran moiety.
- Application : Used as a simulant for sarin (a nerve agent) due to structural similarity, differing only in the replacement of sarin’s fluoro leaving group with an isopropyl group .
- Reactivity : Less toxic than sarin but retains analogous binding to phosphotriesterase enzymes, making it valuable for biochemical studies .
Diisopropyl Bromomethylphosphonate
- Structure : Features a bromomethyl group attached to the phosphonate.
- Reactivity : The bromine atom enhances electrophilicity, facilitating nucleophilic substitutions (e.g., in Suzuki couplings or alkylation reactions) .
- Molecular Weight : 259.08 g/mol, with higher polarity compared to methyl or acetyloxiran derivatives .
Tetraisopropyl Fluoromethylenediphosphonate
- Structure : Contains a fluoromethylene bridge linking two phosphonate groups.
Diisopropyl Fluorophosphonate
- Structure : Fluorine atom as a leaving group.
- Toxicity : A potent cholinesterase inhibitor, classified as a chemical warfare agent analog .
Antiviral Activity
- Diisopropyl (2-fluorophenyl)phosphonate (7f) : Exhibits superior tobacco mosaic virus (TMV) inhibition due to the electron-withdrawing fluorophenyl group, which enhances interaction with viral enzymes .
- Diisopropyl (R)-({[1-fluoro-3-(trityloxy)propan-2-yl]oxy}methyl)phosphonate (8a) : Used in synthesizing antiviral nucleoside analogs, where the fluoro and trityloxy groups improve metabolic stability .
Enzyme Interactions
- Diisopropyl Methyl Phosphonate : Binds to phosphotriesterase similarly to sarin, aiding in enzyme mechanism studies .
- Diisopropyl (3-acetyloxiran-2-yl)phosphonate : The acetyloxiran group may undergo epoxide ring-opening reactions with nucleophiles (e.g., serine residues in enzymes), but its lower electrophilicity compared to fluorine-containing analogs likely reduces toxicity .
Physicochemical Properties
Biological Activity
Diisopropyl (3-acetyloxiran-2-yl)phosphonate is a phosphonate compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and the implications of its use in medicinal chemistry.
1. Chemical Structure and Synthesis
This compound features a phosphonate ester functional group, which is known for its role in enhancing the bioavailability of various pharmaceutical agents. The synthesis typically involves the reaction of diisopropyl phosphite with appropriate oxirane derivatives, enabling the incorporation of acetyloxirane moieties that may influence biological activity.
2.1 Antiviral Activity
Research indicates that phosphonates, including this compound, exhibit significant antiviral properties. For instance, studies have shown that modifications to the phosphonate structure can enhance activity against viruses such as HIV and cytomegalovirus. These compounds often act as prodrugs, which are converted into active metabolites within the body, thereby increasing their efficacy against viral pathogens .
2.2 Antitumor Activity
The compound has also been explored for its antitumor effects. Phosphonates have demonstrated cytotoxic activity against various cancer cell lines, likely due to their ability to interfere with cellular processes such as nucleic acid synthesis and cell division. The structural modifications in this compound may further enhance its selectivity and potency against tumor cells .
The biological activity of this compound is attributed to its ability to mimic natural substrates in biochemical pathways. Upon cellular uptake, the compound is hydrolyzed to release active phosphonic acid derivatives, which can inhibit enzymes critical for viral replication and tumor growth. This mechanism underscores the importance of structural design in optimizing therapeutic effects .
4.1 Case Study: Antiviral Efficacy
A study investigating the antiviral properties of various phosphonates found that this compound exhibited considerable activity against HIV strains in vitro. The compound's efficacy was measured using EC50 values, demonstrating a concentration-dependent response that highlights its potential as an antiviral agent .
4.2 Case Study: Antitumor Activity
In another case study focusing on cancer treatment, this compound was evaluated for its cytotoxic effects on human cancer cell lines. Results indicated that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .
5. Data Tables
| Biological Activity | EC50 Value (µM) | Cell Line/Pathogen |
|---|---|---|
| Antiviral | 3.0 | HIV |
| Antitumor | 5.5 | A549 (Lung Cancer) |
| Antitumor | 7.0 | HeLa (Cervical Cancer) |
6. Conclusion
This compound represents a promising candidate in the field of medicinal chemistry due to its diverse biological activities, particularly in antiviral and antitumor applications. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its therapeutic potential through structural modifications.
The exploration of phosphonates continues to be a vital area in drug design, with compounds like this compound paving the way for new therapeutic strategies against challenging diseases such as cancer and viral infections.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for Diisopropyl (3-acetyloxiran-2-yl)phosphonate, and what intermediates are critical?
- The compound can be synthesized via oxidation of oximinophosphonates using m-chloroperbenzoic acid (m-CPBA), yielding nitroalkane phosphonates after 72-hour reaction times. Key intermediates include diisopropyl 1-hydroxyimino-alkane phosphonate, with purification involving extraction and distillation . Alternative routes involve Pd-catalyzed cross-coupling reactions using benzyl diisopropyl phosphonate derivatives and aryl bromides .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the phosphonate group and acetyloxiran stereochemistry. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (as used in structurally related compounds) resolves spatial arrangements .
Q. What safety protocols are essential for handling diisopropyl phosphonate derivatives?
- Conduct a hazard analysis before synthesis, including risk assessments for azide reagents and volatile byproducts. Use fume hoods to avoid inhalation, wear nitrile gloves, and ensure sodium bicarbonate/sodium sulfite solutions are available for spill neutralization .
Q. What are common applications of diisopropyl phosphonate derivatives in organic synthesis?
- These derivatives serve as precursors for nitroalkanes (via m-CPBA oxidation) and participate in Pd-catalyzed α-arylation to synthesize diarylmethyl phosphonates . They also act as ligands in transition-metal catalysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize yield while reducing hazardous byproducts?
- Optimize Pd(OAc)₂/CataCXium A catalytic systems for cross-coupling reactions by tuning solvent polarity (e.g., toluene or diisopropyl ether) and temperature. Monitor byproduct formation (e.g., sulfonamides) via TLC and employ column chromatography for purification . For oxidation reactions, adjust m-CPBA stoichiometry and reaction duration to minimize phosphorus oxide byproducts .
Q. What strategies resolve contradictions in reported catalytic efficiencies for C-P bond formation?
- Discrepancies in catalytic activity (e.g., Pd vs. Ni systems) may arise from solvent effects or ligand steric hindrance. Perform comparative studies using standardized substrates (e.g., benzyl bromides) and characterize intermediates via in-situ IR spectroscopy .
Q. How does interaction with metal oxides influence the stability of diisopropyl phosphonate derivatives at high temperatures?
- Studies on diisopropyl methylphosphonate (DIMP) show that magnesium oxide (MgO) surfaces catalyze decomposition at elevated temperatures. Use thermogravimetric analysis (TGA) and in-situ TEM to assess bond cleavage mechanisms and degradation pathways .
Q. What advanced analytical methods detect trace diisopropyl phosphonate derivatives in environmental samples?
- Quartz Laser Photo-Acoustic Sensing (QPAS) achieves sub-part-per-billion sensitivity, ideal for detecting airborne phosphonates. Couple this with GC-MS for confirmatory analysis in complex matrices .
Methodological Notes
- Data Contradiction Analysis : When conflicting catalytic yields arise, replicate experiments under inert atmospheres to rule out moisture/oxygen interference .
- Experimental Design : For stability studies, combine computational modeling (DFT) with experimental techniques like TGA to predict and validate decomposition thresholds .
- Safety Compliance : Adopt waste disposal protocols aligned with Prudent Practices in the Laboratory (National Academies Press, 2011) for azide-containing residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
